2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide
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Overview
Description
2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group, a tetrahydrofuran ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 2-chloro-N-(tetrahydro-2-furanylmethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form more reactive intermediates.
Reduction Reactions: The nicotinamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinamides.
Oxidation Reactions: Formation of oxidized tetrahydrofuran derivatives.
Reduction Reactions: Formation of reduced nicotinamide derivatives.
Scientific Research Applications
2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes involved in nicotinamide metabolism. The compound may inhibit or activate these enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide
- 2-Chloro-N-(tetrahydro-2-furanylmethyl)benzamide
- 2-Chloro-N-(tetrahydro-2-furanylmethyl)pyrimidinamine
Uniqueness
2-Chloro-N-(tetrahydro-2-furanylmethyl)-nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nicotinamide moiety is particularly significant for its potential therapeutic applications, distinguishing it from other similar compounds that may lack this feature.
Properties
IUPAC Name |
2-chloro-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-9(4-1-5-13-10)11(15)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAIHCMNTWQEDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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